Tianeptine sodium Tianeptine sodium Selective 5-HT uptake facilitator. Shows antidepressant, analgesic, neuroprotective and cognitive enhancing effects in vivo. Orally active.
Tianeptine (sodium salt) is an analytical reference standard categorized as an opioid. Tianeptine has been abused and associated with overdose and death. Formulations containing tianeptine have been used in the treatment of depression. This product is intended for use in analytical forensic applications. This product is also available as a general research tool.
Tianeptine is an atypical antidepressant. It is an agonist of the μ-opioid receptor (MOR; EC50s = 194 and 641 nM for human and mouse receptors, respectively, in a BRET assay for G protein activation) and also has effects on the glutamate system. Tianeptine (30 mg/kg) decreases immobility in the forced swim test in wild-type, but not MOR knockout mice, indicating antidepressant-like activity dependent on MORs. It increases locomotor activity at a dose of 30, but not 10 mg/kg, in the open field test and increases paw withdrawal latency in the hot-plate test in mice. Tianeptine modulates AMPA receptor activity by increasing phosphorylation of the AMPA receptor GluR1 subunit in the frontal cortex and hippocampal CA3 region in mice. It prevents increases in glial glutamate transporter 1 (GLT-1) expression induced by chronic restraint stress in the hippocampal CA3 region in rats when administered at a dose of 10 mg/kg per day for 21 days. It also reverses increases in extracellular glutamate levels induced by acute restraint stress in the basolateral nucleus of the amygdala in rats.
Tianeptine sodium is a selective serotonin reuptake enhancer (SSRE), used for treating major depressive episodes. Tianeptine treatment prevents the CMS-induced increase in corticotropin-releasing factor (CRF) mRNA levels in the dBNST, and reduces corticotropin-releasing factor (CRF) mRNA levels in dBNST in non-stressed rats. Tianeptine treatment significantly decreases CRF mRNA levels in the ventral BNST and CeA of non-stressed controls as well as CMS-exposed rats.
Brand Name: Vulcanchem
CAS No.: 30123-17-2
VCID: VC20763132
InChI: InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);
SMILES: CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]
Molecular Formula: C21H25ClN2NaO4S
Molecular Weight: 459.9 g/mol

Tianeptine sodium

CAS No.: 30123-17-2

Cat. No.: VC20763132

Molecular Formula: C21H25ClN2NaO4S

Molecular Weight: 459.9 g/mol

* For research use only. Not for human or veterinary use.

Tianeptine sodium - 30123-17-2

CAS No. 30123-17-2
Molecular Formula C21H25ClN2NaO4S
Molecular Weight 459.9 g/mol
IUPAC Name sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate
Standard InChI InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);
Standard InChI Key UDFCCNYPCCUJOO-UHFFFAOYSA-N
Isomeric SMILES CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]
SMILES CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]
Canonical SMILES CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.[Na]
Appearance Assay:≥95%A crystalline solid

Pharmacological Properties

Serotonergic Mechanisms

The relationship between tianeptine and serotonergic neurotransmission remains somewhat controversial. Preclinical studies have yielded conflicting data regarding tianeptine's direct serotonin system neuromodulation ability . While tianeptine was originally developed to increase serotonin uptake in the brain, its action as a full agonist at the mu-opioid receptor appears to be a significant factor in both its therapeutic effects and potential for misuse .

Analytical Methods and Chemical Characterization

RP-HPLC Method Development

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the estimation of related compounds in Tianeptine Sodium tablets . This analytical approach utilized a Nucleosil C18 column (150 x 4.6 mm, 3μ) with UV detection at 220 nm, which was determined to be the maximum absorption wavelength for tianeptine at a concentration of 0.002 mg/ml .

The method employed a mobile phase consisting of:

  • Mobile Phase A: 210 ml Methanol, 315 ml Acetonitrile (ACN), 475 ml Buffer

  • Mobile Phase B: 200 ml Methanol, 200 ml Buffer, 600 ml ACN

The pH was adjusted to 2.5 with Orthophosphoric Acid, and the flow rate was maintained at 1.0 ml/min .

System Suitability and Validation

The HPLC method was rigorously validated for system suitability, demonstrating excellent reproducibility with minimal variation between injections, as shown in Table 1.

Table 1: System Suitability Data for Tianeptine Sodium HPLC Analysis

InjectionRetention Time (min)AreaTheoretical PlatesTailing Factor
125.90340681125511.0
225.83040625127881.0
325.87640509126721.0
425.81040616127691.0
525.85040770127501.0
625.90040669127081.0
Average-40645--
SD-86.29--
%RSD-0.2--

The method demonstrated high specificity, successfully separating tianeptine sodium from its related compounds and potential impurities with excellent peak purity values, as detailed in Table 2.

Table 2: Specificity Data for Tianeptine Sodium and Related Compounds

Name of The PeakRetention Time (mins)Relative Retention TimePeak Purity
Tia Alcohol3.780.150.9997
Tia Ketone7.110.280.9968
Tia Imine I10.460.400.9961
Tia Imine II16.300.630.9949
Tianeptine Sodium25.831.001.0000
Tia Methyl Ester43.101.671.0000

Linearity and Quantification

The analytical method demonstrated excellent linearity for tianeptine sodium across a range of concentrations, as presented in Table 3. This indicates the reliability of the method for quantitative analysis of the compound.

Table 3: Linearity Data for Tianeptine Sodium

LevelConcentration (μg/ml)Peak Area
50%1.007625690
80%1.612240549
100%2.015247307
120%2.418357415
150%3.022973308

Clinical Applications

Anxiety Disorders

Tianeptine has demonstrated anxiolytic effects and has been used in the treatment of anxiety disorders . Notably, tianeptine exhibits these effects with a relative lack of sedative, anticholinergic, and cardiovascular side effects commonly associated with other tricyclic antidepressants . This favorable side effect profile may make it a valuable option for patients with comorbid depression and anxiety.

Global Regulatory Status

The regulatory status of tianeptine sodium varies significantly across different regions of the world, as outlined in Table 4.

Table 4: Global Regulatory Status of Tianeptine

Region/CountryRegulatory StatusBrand Names
FranceApprovedStablon
Other European countriesApproved in someCoaxil
AsiaApproved in someStablon, Tatinol
Latin AmericaApproved in someStablon, Tatinol
United StatesNot FDA approvedN/A (Sold unofficially as "Zaza", "Tianna Red")
United KingdomNot approvedN/A
CanadaNot approvedN/A
AustraliaNot approvedN/A
New ZealandNot approvedN/A

Public Health Concerns and Non-medical Use

Distribution and Availability

Despite lacking FDA approval in the United States, tianeptine has been distributed through online channels and small retail locations . Products containing tianeptine have appeared on convenience store and gas station shelves under brand names such as "Zaza" and "Tianna Red" . This pattern of distribution has led to tianeptine being categorized among "gas station drugs" - substances available for purchase from convenience outlets and online sources .

Illicit Forms and Adulteration

Law enforcement in the United States has encountered tianeptine in various concerning forms, including bulk powder, counterfeit pills mimicking prescription opioids (hydrocodone and oxycodone), and individual stamp bags commonly used to distribute heroin . These findings raise significant concerns about the potential for adulteration and misrepresentation of tianeptine products in unregulated markets.

The FDA's Center for Food Safety and Applied Nutrition (CFSAN) has received adverse event reports related to tianeptine-based products . In one notable case, a consumer reported ingesting a product containing 531 mg of tianeptine, while another reported using a product containing 120 mg at a dosage up to 3 g per 3 hours (approximately 5 times daily) . These reports indicate concerning patterns of high-dose use outside of therapeutic contexts.

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